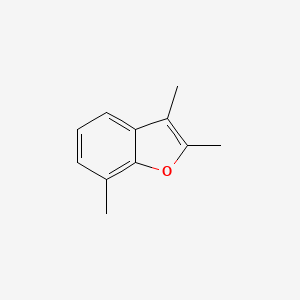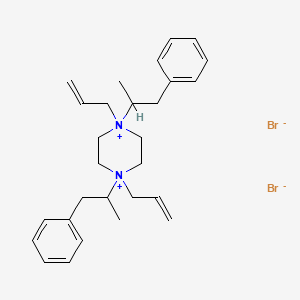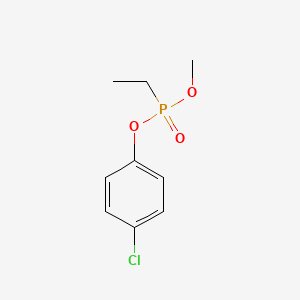![molecular formula C8H10N2O4 B13819991 Acetic acid, bis[(1-oxo-2-propenyl)amino]- CAS No. 4387-85-3](/img/structure/B13819991.png)
Acetic acid, bis[(1-oxo-2-propenyl)amino]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid, bis[(1-oxo-2-propenyl)amino]- is a chemical compound with the molecular formula C8H11NO4 It is known for its unique structure, which includes two acetic acid groups linked by a bis[(1-oxo-2-propenyl)amino] moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of acetic acid, bis[(1-oxo-2-propenyl)amino]- typically involves the reaction of acetic anhydride with 1-oxo-2-propenylamine under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as distillation or recrystallization to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of acetic acid, bis[(1-oxo-2-propenyl)amino]- can be scaled up by using larger reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production may also involve additional steps such as solvent extraction and chromatography to further purify the compound.
Types of Reactions:
Oxidation: Acetic acid, bis[(1-oxo-2-propenyl)amino]- can undergo oxidation reactions to form various oxidized products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups. For example, halogenation reactions can introduce halogen atoms into the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Oxidized derivatives such as carboxylic acids or aldehydes.
Reduction: Reduced derivatives such as alcohols or amines.
Substitution: Halogenated derivatives.
科学的研究の応用
Acetic acid, bis[(1-oxo-2-propenyl)amino]- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of acetic acid, bis[(1-oxo-2-propenyl)amino]- involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new chemical entities. The pathways involved in its mechanism of action include nucleophilic addition, electrophilic substitution, and radical reactions.
類似化合物との比較
- Acetic acid, hydroxy[(1-oxo-2-propenyl)amino]-
- Acetic acid, hydroxy((1-oxo-2-propenyl)amino)-, butyl ester
Comparison: Acetic acid, bis[(1-oxo-2-propenyl)amino]- is unique due to the presence of two acetic acid groups linked by a bis[(1-oxo-2-propenyl)amino] moiety. This structure imparts distinct chemical properties and reactivity compared to similar compounds. For example, acetic acid, hydroxy[(1-oxo-2-propenyl)amino]- has only one acetic acid group, which affects its reactivity and applications. The butyl ester derivative has different solubility and physical properties due to the presence of the butyl group.
特性
CAS番号 |
4387-85-3 |
|---|---|
分子式 |
C8H10N2O4 |
分子量 |
198.18 g/mol |
IUPAC名 |
2,2-bis(prop-2-enoylamino)acetic acid |
InChI |
InChI=1S/C8H10N2O4/c1-3-5(11)9-7(8(13)14)10-6(12)4-2/h3-4,7H,1-2H2,(H,9,11)(H,10,12)(H,13,14) |
InChIキー |
LVKKFNORSNCNPP-UHFFFAOYSA-N |
正規SMILES |
C=CC(=O)NC(C(=O)O)NC(=O)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)propanamide](/img/structure/B13819915.png)

![[5-(3,4-Dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl](4-phenylpiperazin-1-yl)methanone](/img/structure/B13819935.png)





![propan-2-yl (Z)-7-[(1R,2R,3S,5S)-2-[(E,3S)-3-(2,3-dihydro-1H-inden-2-yl)-3-hydroxyprop-1-enyl]-3-fluoro-5-hydroxycyclopentyl]hept-5-enoate](/img/structure/B13819970.png)
![2-({5-[3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B13819983.png)
![2-[(2-Fluorobenzyl)sulfanyl]-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B13819998.png)



